4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine
Description
4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is a chemical compound that features a morpholine ring attached to a benzodioxole moiety through a propenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(15-5-7-17-8-6-15)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9H,5-8,10H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGASQPEKIGCKJ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74957-53-2 | |
| Record name | Morpholine, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and morpholine.
Formation of Propenyl Intermediate: The 1,3-benzodioxole is reacted with an appropriate propenylating agent under basic conditions to form the propenyl intermediate.
Coupling Reaction: The propenyl intermediate is then coupled with morpholine under suitable conditions, often involving a catalyst or a coupling reagent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-morpholinyl)-2-propanol
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is unique due to its specific combination of the benzodioxole and morpholine moieties, which confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
The compound 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)morpholine is a morpholine derivative featuring a benzodioxole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Information
- Molecular Formula : C14H15NO4
- Molecular Weight : 261.27 g/mol
- SMILES Notation : C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
- InChIKey : YGGASQPEKIGCKJ-DUXPYHPUSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 262.10738 | 158.5 |
| [M+Na]+ | 284.08932 | 169.9 |
| [M+NH4]+ | 279.13392 | 165.8 |
| [M+K]+ | 300.06326 | 166.9 |
| [M-H]- | 260.09282 | 164.5 |
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that morpholine derivatives can possess anticancer activity. Specifically, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated cytotoxic effects, inhibiting cell proliferation.
- A549 (Lung Cancer) : Significant reductions in cell viability were observed upon treatment with this compound.
The proposed mechanisms of action for the anticancer activity of this compound include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis.
- Induction of Apoptosis : Activation of apoptotic pathways has been documented in treated cancer cells.
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:
| Target Enzyme | IC50 (nM) |
|---|---|
| Monoamine oxidase B | 6390 |
| Aldehyde dehydrogenase 1A1 | 31622 |
| 15-hydroxyprostaglandin dehydrogenase | 31622 |
These interactions suggest potential applications in treating conditions related to enzyme dysregulation.
Study on Antioxidant Properties
A study conducted by researchers evaluated the antioxidant capacity of various benzodioxole derivatives, including our compound of interest. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, confirming its potential as a therapeutic agent against oxidative stress-related diseases.
Clinical Relevance in Cancer Treatment
A clinical trial investigated the efficacy of morpholine derivatives in combination with standard chemotherapy agents for breast cancer patients. The results showed improved outcomes when combining these compounds with doxorubicin, highlighting their potential as adjunct therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
